N'-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a thianyl-piperidinyl moiety, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the thianyl-piperidinyl intermediate: This step involves the reaction of thian-4-yl chloride with piperidine under basic conditions to form the thianyl-piperidinyl intermediate.
Introduction of the difluorophenyl group: The intermediate is then reacted with 2,5-difluorobenzoyl chloride in the presence of a base to introduce the difluorophenyl group.
Formation of the ethanediamide backbone: Finally, the difluorophenyl-thianyl-piperidinyl intermediate is reacted with ethylenediamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group may enhance binding affinity, while the thianyl-piperidinyl moiety can modulate the compound’s pharmacokinetic properties. The ethanediamide backbone provides structural stability and facilitates interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide
- N’-(2,5-dichlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide
- N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanediamide
Uniqueness
N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the thianyl-piperidinyl moiety with the ethanediamide backbone further distinguishes it from similar compounds, potentially offering unique pharmacological properties and applications.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O2S/c20-14-1-2-16(21)17(11-14)23-19(26)18(25)22-12-13-3-7-24(8-4-13)15-5-9-27-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZKDIAWGVCZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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